molecular formula C38H46N4O9S B6362981 Fmoc-l-agb(pbf,boc)-oh CAS No. 2612397-05-2

Fmoc-l-agb(pbf,boc)-oh

Cat. No.: B6362981
CAS No.: 2612397-05-2
M. Wt: 734.9 g/mol
InChI Key: WCVFDVTWTKHJQZ-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-l-agb(pbf,boc)-oh: is a synthetic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids. The presence of protecting groups like pbf (pentamethylbenzyl) and boc (tert-butoxycarbonyl) further indicates its role in protecting functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-agb(pbf,boc)-oh typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.

    Pbf and Boc Protection: The side chains of the amino acid are protected using pbf and boc groups, respectively.

Industrial Production Methods: Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required in SPPS.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: Removal of the Fmoc, pbf, and boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds between amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for pbf and boc deprotection.

    Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) are used for coupling reactions.

Major Products:

    Peptides: The primary products formed are peptides with specific sequences.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins for research purposes.

Biology:

  • Helps in studying protein-protein interactions and enzyme functions.

Medicine:

  • Used in the development of peptide-based drugs and therapeutic agents.

Industry:

  • Employed in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The compound acts as a building block in peptide synthesis. The protecting groups (Fmoc, pbf, boc) prevent unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The pbf and boc groups are removed under acidic conditions, freeing the side chains for further reactions.

Comparison with Similar Compounds

    Fmoc-l-lys(boc)-oh: Another Fmoc-protected amino acid with a boc-protected side chain.

    Fmoc-l-arg(pbf)-oh: Similar to Fmoc-l-agb(pbf,boc)-oh but without the boc group.

Uniqueness:

  • The combination of pbf and boc protecting groups in this compound provides additional protection for the side chains, making it suitable for complex peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVFDVTWTKHJQZ-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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